molecular formula C13H10N2 B12600296 (4-Phenylbut-3-en-1-ylidene)propanedinitrile CAS No. 640274-82-4

(4-Phenylbut-3-en-1-ylidene)propanedinitrile

Cat. No.: B12600296
CAS No.: 640274-82-4
M. Wt: 194.23 g/mol
InChI Key: XBEFZRWHLCJGSW-UHFFFAOYSA-N
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Description

(4-Phenylbut-3-en-1-ylidene)propanedinitrile is an organic compound characterized by the presence of a phenyl group attached to a butenylidene chain, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbut-3-en-1-ylidene)propanedinitrile typically involves the reaction of phenyl isothiocyanate with propanedinitrile or ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of ketene N,S-acetal intermediates, which then undergo cyclocondensation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbut-3-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and butenylidene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyanoacetamide, phenyl isothiocyanate, and various bases such as KOH. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize the yield .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, such as 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, which have demonstrated significant anticancer and antioxidant activities .

Scientific Research Applications

(4-Phenylbut-3-en-1-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of (4-Phenylbut-3-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit Pim-1 kinase activity, leading to the induction of apoptosis in cancer cells. This inhibition occurs through binding to the active ATP pocket of Pim-1, resulting in the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylbut-3-en-1-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form various biologically active derivatives makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

640274-82-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-phenylbut-3-enylidene)propanedinitrile

InChI

InChI=1S/C13H10N2/c14-10-13(11-15)9-5-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5H2

InChI Key

XBEFZRWHLCJGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC=C(C#N)C#N

Origin of Product

United States

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